4-chloro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole 4-chloro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC9685028
InChI: InChI=1S/C14H15ClN2O/c15-12-4-3-5-13-11(12)6-9-17(13)10-14(18)16-7-1-2-8-16/h3-6,9H,1-2,7-8,10H2
SMILES: C1CCN(C1)C(=O)CN2C=CC3=C2C=CC=C3Cl
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol

4-chloro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole

CAS No.:

Cat. No.: VC9685028

Molecular Formula: C14H15ClN2O

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole -

Specification

Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
IUPAC Name 2-(4-chloroindol-1-yl)-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C14H15ClN2O/c15-12-4-3-5-13-11(12)6-9-17(13)10-14(18)16-7-1-2-8-16/h3-6,9H,1-2,7-8,10H2
Standard InChI Key HXTLBNPNBJWKKV-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CN2C=CC3=C2C=CC=C3Cl
Canonical SMILES C1CCN(C1)C(=O)CN2C=CC3=C2C=CC=C3Cl

Introduction

Synthesis Pathway

While specific synthesis details for this compound are not readily available, compounds with similar structures are typically synthesized through multi-step reactions involving:

  • Indole Functionalization:

    • Starting with indole, halogenation (chlorination) at the 4-position can be achieved using reagents like N-chlorosuccinimide (NCS).

  • Side Chain Addition:

    • Introduction of the oxoethyl group can be performed via alkylation using ethyl derivatives followed by oxidation.

  • Pyrrolidine Substitution:

    • The pyrrolidine moiety is introduced through nucleophilic substitution reactions or reductive amination.

Pharmacological Relevance

Indole derivatives are well-known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution patterns on the indole ring and side chains significantly influence these activities.

  • Chlorine Substitution:
    Halogenated indoles often exhibit enhanced pharmacokinetics due to improved membrane permeability and metabolic stability.

  • Pyrrolidine Group:
    This moiety is commonly found in drugs targeting central nervous system disorders due to its role in modulating receptor interactions.

Hypothetical Applications

Given its structure, this compound might be investigated for:

  • Anticancer Activity: Indoles substituted with halogens and heterocyclic groups have shown promise in targeting pathways like EGFR or BRAF mutations in cancer cells.

  • Antioxidant Potential: The presence of electron-donating groups could enable free radical scavenging activity.

  • Enzyme Inhibition: The ketone group may act as a binding site for enzymes, making it a potential inhibitor candidate.

Analytical Data

Below is a table summarizing expected analytical data for this compound:

PropertyExpected Value/Range
Molecular Weight248.71 g/mol
Melting PointNot reported (likely moderate range)
SolubilitySoluble in polar organic solvents
Spectroscopy
- UV-Vis AbsorptionPeak around ~280 nm (aromatic system)
- IR SpectroscopyStrong C=O stretch (~1700 cm⁻¹), N-H stretch (~3400 cm⁻¹)
- NMR SpectroscopySignals for aromatic protons (6–8 ppm), pyrrolidine protons (1–3 ppm), and ketone carbon (~200 ppm in 13C^{13}C-NMR)

Research Implications

Compounds like 4-chloro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole are valuable scaffolds in medicinal chemistry due to their versatility in functionalization and potential bioactivity. Further research could focus on:

  • Synthesizing derivatives with varied substituents to optimize activity.

  • Conducting biological assays to evaluate anticancer, antimicrobial, or antioxidant properties.

  • Exploring drug-likeness properties using computational tools like SwissADME or Lipinski's Rule of Five.

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